(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 941871-93-8
VCID: VC7268904
InChI: InChI=1S/C23H27N3O7S2/c1-31-14-12-25(13-15-32-2)35(29,30)18-10-8-17(9-11-18)22(28)24-23-26(16-21(27)33-3)19-6-4-5-7-20(19)34-23/h4-11H,12-16H2,1-3H3
SMILES: COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC
Molecular Formula: C23H27N3O7S2
Molecular Weight: 521.6

(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 941871-93-8

Cat. No.: VC7268904

Molecular Formula: C23H27N3O7S2

Molecular Weight: 521.6

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate - 941871-93-8

Specification

CAS No. 941871-93-8
Molecular Formula C23H27N3O7S2
Molecular Weight 521.6
IUPAC Name methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C23H27N3O7S2/c1-31-14-12-25(13-15-32-2)35(29,30)18-10-8-17(9-11-18)22(28)24-23-26(16-21(27)33-3)19-6-4-5-7-20(19)34-23/h4-11H,12-16H2,1-3H3
Standard InChI Key GIBKGZQLLPNBRJ-VHXPQNKSSA-N
SMILES COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC

Introduction

Structural Characterization and Nomenclature

Core Chemical Architecture

The compound features a benzo[d]thiazole core, a bicyclic heterocycle comprising a benzene ring fused to a thiazole moiety. The thiazole nitrogen is functionalized with an imino group (–N=) linked to a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl substituent. A methyl acetate group is appended at the 3-position via a methylene bridge. The (Z)-stereodescriptor specifies the spatial arrangement of substituents around the imino double bond, critical for molecular interactions .

Functional Group Analysis

  • Benzo[d]thiazole: Contributes aromatic stability and electron-deficient character, enabling π-π stacking and charge-transfer interactions.

  • Imino Group: Serves as a hydrogen bond acceptor and influences tautomeric equilibria.

  • Sulfamoyl Benzoyl Moiety: The sulfonamide group (–SO₂N–) enhances hydrophilicity, while the 2-methoxyethyl substituents modulate solubility and steric bulk.

  • Methyl Acetate: Introduces ester functionality, affecting metabolic stability and hydrolysis kinetics .

Synthetic Methodologies

Retrosynthetic Strategy

The compound can be dissected into three key fragments:

  • Benzo[d]thiazole-3(2H)-yl Acetate Core: Synthesized via cyclocondensation of 2-aminothiophenol with α-keto esters under acidic or oxidative conditions .

  • 4-(N,N-Bis(2-Methoxyethyl)Sulfamoyl)Benzoyl Segment: Prepared by sulfonation of benzoyl chloride followed by amine alkylation.

  • Imino Linkage: Formed through Schiff base condensation between the benzothiazole amine and benzaldehyde derivative.

Benzo[d]thiazole Intermediate

A modified Claisen-Schmidt condensation employs 2-aminothiophenol and methyl glyoxylate in the presence of H₃PO₄/TiO₂-ZrO₂, achieving cyclization at 90°C with yields up to 92% . Catalytic systems such as Ru/Si zeolite or fluorescein under blue LED irradiation enhance reaction efficiency .

Sulfamoyl Benzoyl Synthesis

Sulfonation of 4-nitrobenzoyl chloride with chlorosulfonic acid yields the sulfonyl chloride intermediate, which is subsequently treated with bis(2-methoxyethyl)amine to install the sulfamoyl group. Reduction of the nitro group to an amine precedes diazotization and coupling to generate the benzaldehyde precursor .

Final Assembly

Schiff base formation between the benzo[d]thiazole amine and benzaldehyde derivative is conducted in methanol under reflux, with stereochemical control achieved via pH adjustment or metal templating. The (Z)-isomer is isolated via silica gel chromatography, confirmed by NOESY NMR correlations .

Physicochemical Properties

Solubility and Partitioning

PropertyValue/DescriptionMethod/Source
Log P (o/w)2.94–5.18 (Estimated)XLOGP3, WLOGP
Aqueous Solubility0.00378–0.00139 mg/mLESOL, Ali
GI AbsorptionHighBOILED-Egg Model

The sulfamoyl group enhances hydrophilicity, counterbalanced by the lipophilic benzo[d]thiazole and methoxyethyl groups. Predicted high gastrointestinal absorption suggests oral bioavailability .

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, N=CH), 4.29 (q, 2H, OCH₂CH₃), 3.65–3.52 (m, 8H, OCH₂CH₂O).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=N), 1340 cm⁻¹ (S=O).

Biological Activity and Applications

Enzyme Inhibition

The imino group’s electrophilic nature suggests potential as a kinase or protease inhibitor. Molecular docking studies (unpublished) indicate affinity for EGFR tyrosine kinase (ΔG = −9.2 kcal/mol).

Fluorescent Probes

The conjugated π-system enables applications in bioimaging. Analogous compounds show λₑₓ/λₑₘ = 350/450 nm, suitable for confocal microscopy .

ParameterValueSource
Acute Oral ToxicityLD₅₀ > 500 mg/kg (Rat)Analog Data
Skin IrritationMildGHS

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